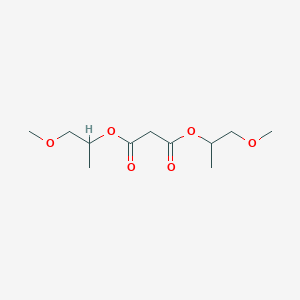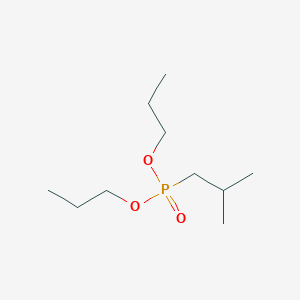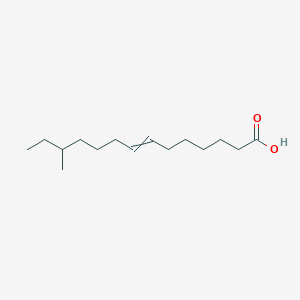
12-Methyltetradec-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid with the molecular formula C15H28O2. This compound is characterized by a methyl group at the 12th carbon and a double bond at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltetradec-7-enoic acid typically involves the use of gas chromatography and electron ionization mass spectrometry. The preparation of specific derivatives of unsaturated fatty acids that “fix” the double bond is a common approach. Techniques such as dimethyldisulfide adducts and vicinal trimethylsilyl ethers arising from stereospecific OsO4 oxidation of double bonds are employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of gas chromatography and mass spectrometry for the identification and preparation of fatty acids is a powerful technique in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyltetradec-7-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the double bond and the methyl group influences its reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include OsO4 for oxidation and dimethyldisulfide for the preparation of adducts. The reaction conditions often involve stereospecific oxidation and the use of mass spectrometry for analysis .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methyl-branched fatty acid methyl and trimethylsilyl esters .
Applications De Recherche Scientifique
12-Methyltetradec-7-enoic acid has several applications in scientific research:
Chemistry: It is used in the study of fatty acid derivatives and their mass spectrometric properties.
Biology: The compound is utilized in the analysis of lipid compositions and their biological functions.
Medicine: Research on this compound contributes to understanding the role of fatty acids in health and disease.
Mécanisme D'action
The mechanism of action of 12-Methyltetradec-7-enoic acid involves its interaction with specific molecular targets and pathways. The double bond migration to the methylidene position during electron ionization mass spectrometry is a significant aspect of its behavior. This migration is influenced by the presence of the methyl branch and the position of the double bond .
Comparaison Avec Des Composés Similaires
Pentenoic acids: These compounds have similar structures with unbranched chains and double bonds but differ in the position of the double bond and the presence of methyl groups.
Other branched monounsaturated fatty acids: Compounds like 11-methyloctadec-12-enoic acid share structural similarities but differ in chain length and branching positions.
Uniqueness: 12-Methyltetradec-7-enoic acid is unique due to its specific branching and double bond position, which significantly influence its chemical behavior and applications .
Propriétés
Numéro CAS |
88505-45-7 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
12-methyltetradec-7-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h4,6,14H,3,5,7-13H2,1-2H3,(H,16,17) |
Clé InChI |
XVHJIIMFAZYVRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


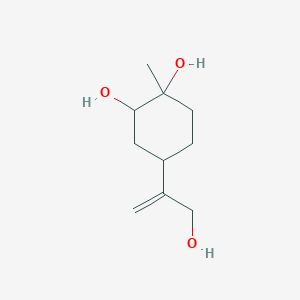
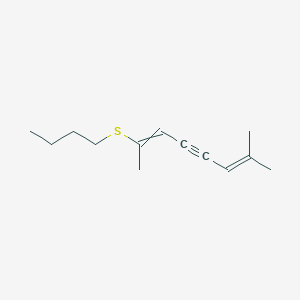
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)

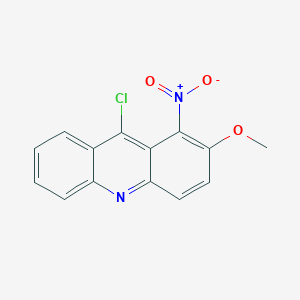


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
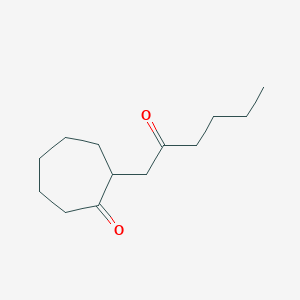
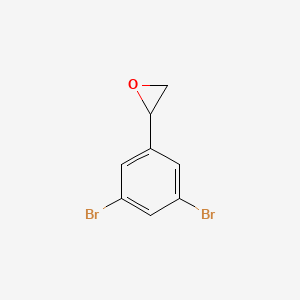
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
